molecular formula C14H15NO B14116529 2-((3,5-Dimethylphenyl)amino)phenol

2-((3,5-Dimethylphenyl)amino)phenol

Cat. No.: B14116529
M. Wt: 213.27 g/mol
InChI Key: ZWWHWHQDPPSCCO-UHFFFAOYSA-N
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Description

2-((3,5-Dimethylphenyl)amino)phenol is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a phenol group and an amino group attached to a dimethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylphenyl)amino)phenol typically involves the reaction of 3,5-dimethylaniline with phenol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylphenyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenol and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions include quinone derivatives, various amine derivatives, and substituted phenol compounds.

Scientific Research Applications

2-((3,5-Dimethylphenyl)amino)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylphenyl)amino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol and amino groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Similar structure but lacks the dimethyl substitution.

    3,5-Dimethylaniline: Contains the dimethyl-substituted phenyl ring but lacks the phenol group.

    4-Aminophenol: Contains both amino and phenol groups but in different positions.

Uniqueness

2-((3,5-Dimethylphenyl)amino)phenol is unique due to the presence of both the phenol and amino groups attached to a dimethyl-substituted phenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(3,5-dimethylanilino)phenol

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)15-13-5-3-4-6-14(13)16/h3-9,15-16H,1-2H3

InChI Key

ZWWHWHQDPPSCCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC=CC=C2O)C

Origin of Product

United States

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